Bicyclo[4.1.0]heptane-3-carboxylic acid
CAS No.: 710314-32-2
Cat. No.: VC8418942
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 710314-32-2 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | bicyclo[4.1.0]heptane-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10) |
| Standard InChI Key | WFRDCXXZMJFGCL-UHFFFAOYSA-N |
| SMILES | C1CC(CC2C1C2)C(=O)O |
| Canonical SMILES | C1CC(CC2C1C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
The core structure of bicyclo[4.1.0]heptane-3-carboxylic acid consists of a seven-membered bicyclic system comprising a cyclohexane ring fused to a cyclopropane ring. The carboxylic acid functional group is positioned at the third carbon of the bicyclo[4.1.0]heptane framework. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.18 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| LogP | 0.59 |
The compound’s SMILES notation () and InChIKey () provide precise structural identifiers. Its bicyclic geometry reduces conformational flexibility, a trait exploited in medicinal chemistry to enhance target binding specificity.
Synthesis and Chemical Reactivity
Synthetic Routes
Bicyclo[4.1.0]heptane-3-carboxylic acid is synthesized via cyclopropanation strategies or ring-expansion reactions. A plausible route involves the [2+1] cycloaddition of carbenes to cyclohexene derivatives, followed by oxidation to introduce the carboxylic acid group. Alternative methods may utilize:
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Cobalt-catalyzed cyclopropanation: Transition metal catalysts facilitate the formation of the cyclopropane ring.
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Rearrangement reactions: Skeletal rearrangements of pre-bicyclic intermediates under acidic or basic conditions.
Physicochemical Properties
The compound’s LogP of 0.59 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area (58 Ų) and hydrogen-bonding capacity suggest compatibility with biological targets . Thermal stability data remain limited, but analogous bicyclic carboxylic acids exhibit decomposition temperatures above 200°C .
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery
The rigid bicyclo[4.1.0]heptane scaffold serves as a bioisostere for aromatic rings or flexible chains in drug candidates. For example:
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Protease inhibitors: Conformational restraint enhances binding to enzyme active sites.
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CNS agents: Improved blood-brain barrier penetration due to balanced LogP .
Industrial Applications
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Polymer chemistry: As a monomer for high-strength polymers.
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Agrochemicals: Intermediate in herbicide and pesticide synthesis .
Derivatives and Related Compounds
Several derivatives have been synthesized to explore structure-activity relationships:
These derivatives exhibit modified solubility and reactivity profiles, broadening their utility in combinatorial chemistry .
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| AK Scientific | 250 mg | 977 | Not specified |
| AK Scientific | 5 g | 5,244 | Not specified |
| Vulcanchem | Custom | Inquiry-based | Research grade |
Major suppliers include Accela ChemBio, Shanghai Latchem, and Nanjing SynTitan Pharmaceutical, with production hubs in China, the United States, and India .
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